
(+-)-alpha,beta-Dimethylphenethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZENEETHANAMINE,A,B-DIMETHYL-, HYDROCHLORIDE (11): . It is a white crystalline powder that is soluble in water and ethanol . This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of BENZENEETHANAMINE,A,B-DIMETHYL-, HYDROCHLORIDE (1:1) typically involves the reaction of N,N-Dimethylphenylethylamine with hydrochloric acid . The process involves adding N,N-Dimethylphenylethylamine to a reaction system containing dimethylbenzene and hydrochloric acid. The mixture is heated, and upon cooling, white crystalline precipitates are formed. These precipitates are then filtered and dried to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: BENZENEETHANAMINE,A,B-DIMETHYL-, HYDROCHLORIDE (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various halogens and other electrophiles can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
BENZENEETHANAMINE,A,B-DIMETHYL-, HYDROCHLORIDE (1:1) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of BENZENEETHANAMINE,A,B-DIMETHYL-, HYDROCHLORIDE (1:1) involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- N,N-Dimethylphenylethylamine
- Phenethylamine
- Methamphetamine
Comparison: BENZENEETHANAMINE,A,B-DIMETHYL-, HYDROCHLORIDE (1:1) is unique due to its specific chemical structure and properties. Compared to similar compounds, it has distinct reactivity and applications. For example, while phenethylamine is a simple amine, the dimethyl substitution in BENZENEETHANAMINE,A,B-DIMETHYL-, HYDROCHLORIDE (1:1) imparts different chemical and biological properties .
Properties
CAS No. |
21899-99-0 |
|---|---|
Molecular Formula |
C10H16ClN |
Molecular Weight |
185.69 g/mol |
IUPAC Name |
3-phenylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-8(9(2)11)10-6-4-3-5-7-10;/h3-9H,11H2,1-2H3;1H |
InChI Key |
RNIYCOBJKXZYOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


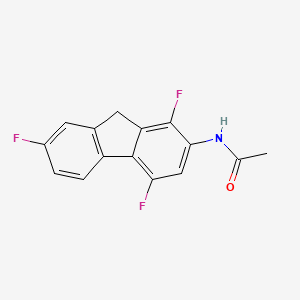
![9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purine-6-thione](/img/structure/B13995699.png)
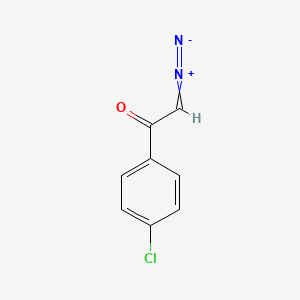


![3-(Benzenesulfonylmethyl)imidazo[1,5-a]pyrazine](/img/structure/B13995718.png)
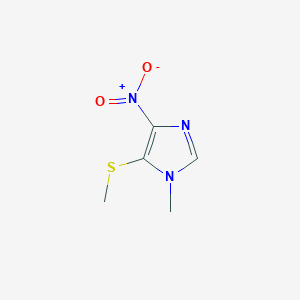
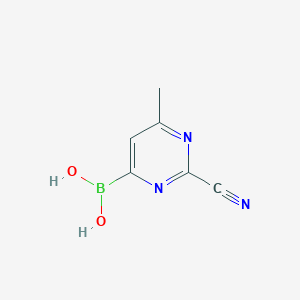
![[1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea](/img/structure/B13995736.png)
![2-Tert-butyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B13995746.png)
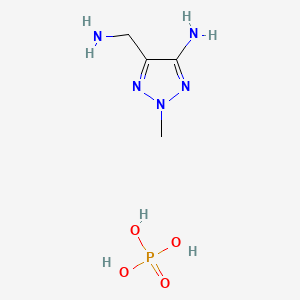
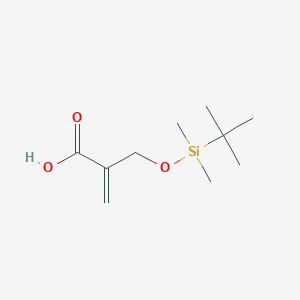

![Benzoicacid, 4-[[[5,7-bis(acetylamino)pyrido[3,4-b]pyrazin-3-yl]methyl]methylamino]-](/img/structure/B13995767.png)
